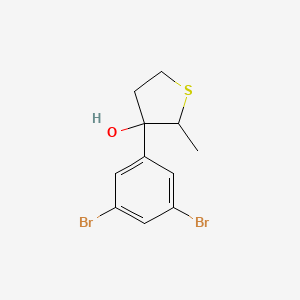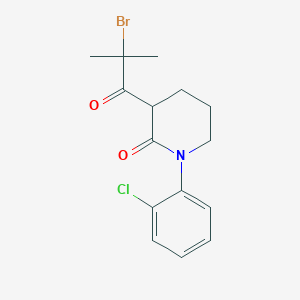
3-(2-Bromo-2-methylpropanoyl)-1-(2-chlorophenyl)piperidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Bromo-2-methylpropanoyl)-1-(2-chlorophenyl)piperidin-2-one is a synthetic organic compound that belongs to the class of piperidinones
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-2-methylpropanoyl)-1-(2-chlorophenyl)piperidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzoyl chloride and 2-bromo-2-methylpropanoic acid.
Formation of Intermediate: The reaction between 2-chlorobenzoyl chloride and piperidine forms an intermediate compound.
Bromination: The intermediate is then subjected to bromination using a brominating agent like N-bromosuccinimide (NBS) to introduce the bromo group.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromo or chloro groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Derivatives: Used as a precursor for synthesizing various derivatives with potential biological activities.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes involved in metabolic pathways.
Medicine
Pharmacological Studies: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry
Chemical Intermediates: Used as an intermediate in the synthesis of more complex organic compounds.
Mecanismo De Acción
The mechanism of action of 3-(2-Bromo-2-methylpropanoyl)-1-(2-chlorophenyl)piperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2-Chloro-2-methylpropanoyl)-1-(2-chlorophenyl)piperidin-2-one
- 3-(2-Bromo-2-methylpropanoyl)-1-(2-fluorophenyl)piperidin-2-one
Uniqueness
- Substituent Effects : The presence of both bromo and chloro substituents in 3-(2-Bromo-2-methylpropanoyl)-1-(2-chlorophenyl)piperidin-2-one may confer unique reactivity and biological activity compared to similar compounds.
- Biological Activity : The specific combination of substituents may result in distinct pharmacological properties, making it a compound of interest for further research.
Propiedades
Fórmula molecular |
C15H17BrClNO2 |
|---|---|
Peso molecular |
358.66 g/mol |
Nombre IUPAC |
3-(2-bromo-2-methylpropanoyl)-1-(2-chlorophenyl)piperidin-2-one |
InChI |
InChI=1S/C15H17BrClNO2/c1-15(2,16)13(19)10-6-5-9-18(14(10)20)12-8-4-3-7-11(12)17/h3-4,7-8,10H,5-6,9H2,1-2H3 |
Clave InChI |
GOEGCUBAFXMNPD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(=O)C1CCCN(C1=O)C2=CC=CC=C2Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


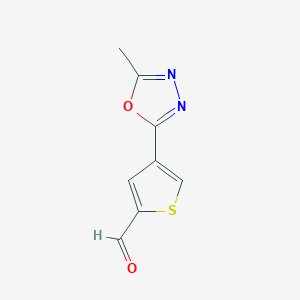

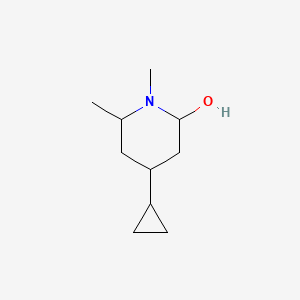
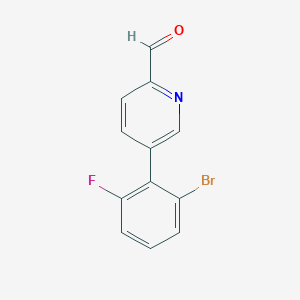
![{[1,2,4]Triazolo[1,5-a]pyrazin-8-yl}methanol](/img/structure/B13195754.png)
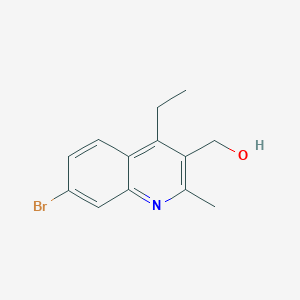
![2-(2-Aminoethyl)bicyclo[4.1.0]heptan-2-ol](/img/structure/B13195762.png)
![2-(Propan-2-yl)-2H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-amine](/img/structure/B13195766.png)

![1-[4-(Aminomethyl)-1H-1,2,3-triazol-1-yl]propan-2-one](/img/structure/B13195769.png)
![7,7-Dimethylbicyclo[2.2.1]heptane-1-carbaldehyde](/img/structure/B13195777.png)
![[3-(Dimethylamino)propyl][(3-ethoxy-4-propoxyphenyl)methyl]amine](/img/structure/B13195783.png)

